![molecular formula C12H9ClN2OS B091123 Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- CAS No. 18592-51-3](/img/structure/B91123.png)
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thioamide derivative of acetophenone, which is a widely used organic compound. The synthesis of this compound is complex, and it requires specific methods to produce it in high yield and purity.
Mecanismo De Acción
The mechanism of action of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is not fully understood. However, studies have shown that it may act by inhibiting the activity of certain enzymes and proteins involved in inflammation, microbial growth, and cancer cell proliferation.
Efectos Bioquímicos Y Fisiológicos
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has been shown to have biochemical and physiological effects in various studies. It has been found to reduce inflammation in animal models of arthritis and to inhibit the growth of certain bacteria and fungi. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- in lab experiments include its potential as a versatile building block in organic synthesis and its potential applications in various fields of scientific research. However, its limitations include its complex synthesis method, which may be challenging to reproduce in other labs, and its potential toxicity, which may require careful handling and disposal.
Direcciones Futuras
There are several future directions for research on acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]-. These include further studies on its mechanism of action, its potential as a ligand in coordination chemistry, and its potential applications in drug discovery and development. Additionally, research could focus on optimizing the synthesis method to achieve even higher yields and purity of the product. Overall, acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a compound with significant potential for scientific research, and further studies are needed to fully understand its properties and applications.
Métodos De Síntesis
The synthesis of acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- is a multistep process that involves the reaction of 2-chloro-3-pyridazinecarboxylic acid with thioacetamide in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to yield the final product. This synthesis method has been optimized to achieve high yield and purity of the product.
Aplicaciones Científicas De Investigación
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antimicrobial, and anticancer properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other organic compounds.
Propiedades
Número CAS |
18592-51-3 |
|---|---|
Nombre del producto |
Acetophenone, 2-[(6-chloro-3-pyridazinyl)thio]- |
Fórmula molecular |
C12H9ClN2OS |
Peso molecular |
264.73 g/mol |
Nombre IUPAC |
2-(6-chloropyridazin-3-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C12H9ClN2OS/c13-11-6-7-12(15-14-11)17-8-10(16)9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
XEPDFZCGSSDIGR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)Cl |
Sinónimos |
α-[(6-Chloropyridazin-3-yl)thio]acetophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



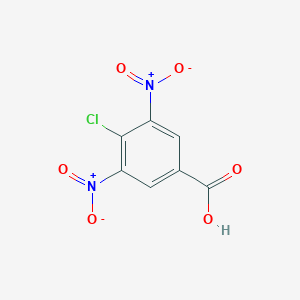
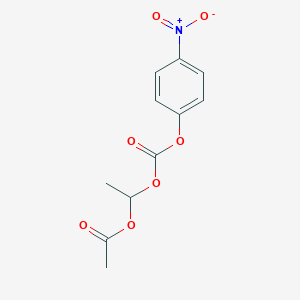

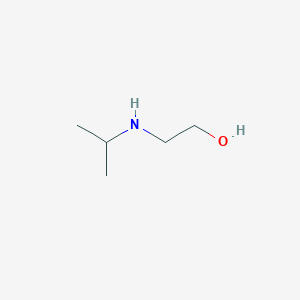
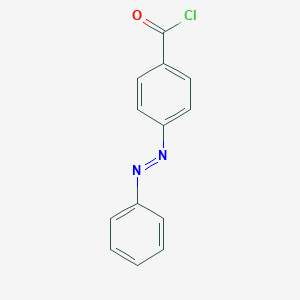
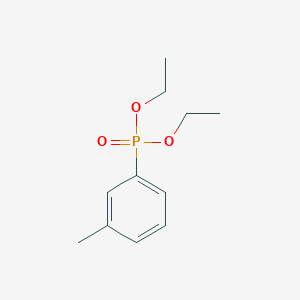
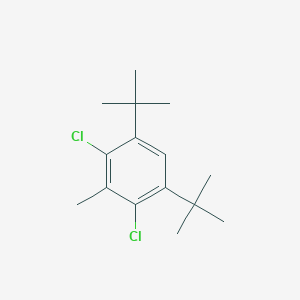
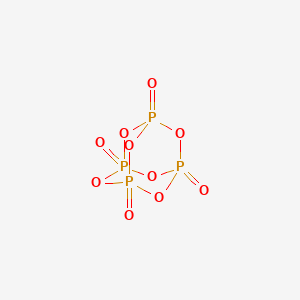

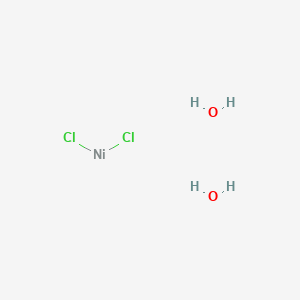


![Benzyl[2-(diethylamino)ethyl]amine](/img/structure/B91064.png)
